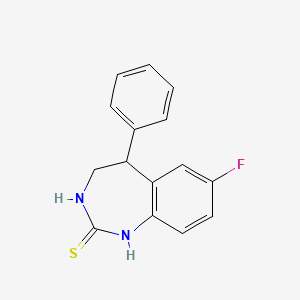![molecular formula C21H26Br2N4 B14377415 1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide CAS No. 88346-04-7](/img/structure/B14377415.png)
1,1'-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide is a chemical compound known for its unique structure and properties
準備方法
The synthesis of 1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of benzimidazole derivatives with appropriate alkylating agents under controlled conditions. The reaction often requires the presence of a base to facilitate the formation of the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at temperatures ranging from room temperature to reflux conditions. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as the use of catalysts, specific solvents, and controlled temperatures to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of oxidized, reduced, or substituted derivatives.
科学的研究の応用
1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide can be compared with other similar compounds, such as:
1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium] dibromide: This compound has a similar structure but with an imidazole ring instead of a benzimidazole ring.
Methyl 1-(1,1-dimethyl-prop-2-en-1-yl)-1H-indole-3-carboxylate: This compound has an indole ring and is used in similar applications.
Indole-3-acetic acid: A plant hormone with a different structure but similar biological activities.
The uniqueness of 1,1’-Methylenebis[3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium] dibromide lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.
特性
CAS番号 |
88346-04-7 |
|---|---|
分子式 |
C21H26Br2N4 |
分子量 |
494.3 g/mol |
IUPAC名 |
3-prop-2-enyl-1-[(3-prop-2-enyl-1,2-dihydrobenzimidazol-1-ium-1-yl)methyl]-1,2-dihydrobenzimidazol-1-ium;dibromide |
InChI |
InChI=1S/C21H24N4.2BrH/c1-3-13-22-15-24(20-11-7-5-9-18(20)22)17-25-16-23(14-4-2)19-10-6-8-12-21(19)25;;/h3-12H,1-2,13-17H2;2*1H |
InChIキー |
QKSPTIJINLYAAZ-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C[NH+](C2=CC=CC=C21)C[NH+]3CN(C4=CC=CC=C43)CC=C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)

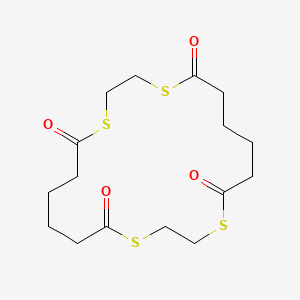
![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)
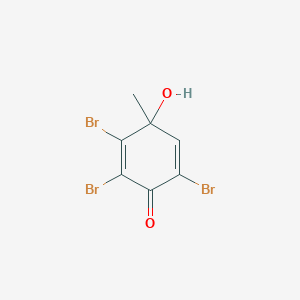
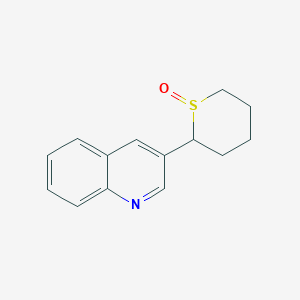
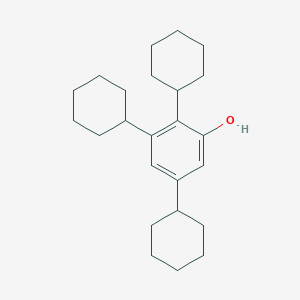
![1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole](/img/structure/B14377375.png)
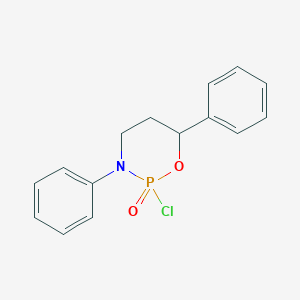
![3-Butenoic acid, 2-[(trichloroacetyl)amino]-](/img/structure/B14377379.png)
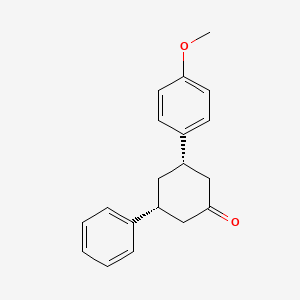
![1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14377408.png)
